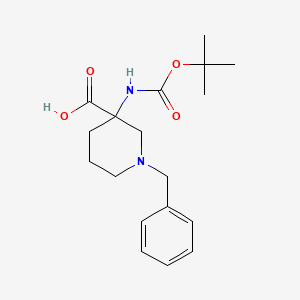

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

Description

Molecular Formula: C₁₈H₂₆N₂O₄ Molecular Weight: 334.41 g/mol CAS No.: 436867-72-0

1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a benzyl substituent at the 1-position of the piperidine ring. Its carboxylic acid moiety enhances polarity and facilitates interactions with biological targets. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors, receptor ligands, and neuroprotective agents . Key applications include:

- Medicinal Chemistry: Precursor for anticancer and neuroprotective drug candidates.

- Chemical Synthesis: Building block for complex organic molecules due to its dual functional groups (Boc-protected amine and carboxylic acid).

Properties

IUPAC Name |

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMWQPJZSIGIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647489 | |

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436867-72-0 | |

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from N-Benzyl-3-piperidone Derivatives

One common approach begins with N-benzyl-3-piperidone or its derivatives, which undergo several transformations:

Step 1: Formation of N-Benzyl-3-hydroxypiperidine

N-Benzyl-3-pyridone is reacted with benzyl bromide to form an N-benzyl-3-hydroxypyridinium salt, which is then reduced by sodium borohydride to yield N-benzyl-3-hydroxypiperidine. This step achieves yields around 80% with high purity (>98%) and involves ethanol as solvent and low temperature control (0 °C) to maintain selectivity.

Step 2: Boc Protection

The N-benzyl-3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate (Boc anhydride) under hydrogen protection and palladium-carbon catalysis to install the Boc protecting group on the amino function, yielding N-Boc-3-hydroxypiperidine derivatives.

Step 3: Oxidation to N-Boc-3-piperidone

The hydroxyl group is oxidized to a ketone using a mixed oxidant system of dimethyl sulfoxide and oxalyl chloride in the presence of an organic base, producing N-Boc-3-piperidone with an overall yield exceeding 42%.

Transaminase-Catalyzed Synthesis of (R)-N-Benzyl-3-amino-piperidine

An enzymatic approach uses ω-transaminase to convert N-benzyl-3-piperidone to (R)-N-benzyl-3-amino-piperidine with high enantiomeric excess (ee% ~99%) and yields around 90.9%. The reaction is performed in a biphasic system of isopropylamine, water, and tetrahydrofuran (THF) at pH 8.0 and 50 °C for 18 hours. This method offers stereoselectivity and mild reaction conditions.

Boc Protection and Debenzylation

- The (R)-N-benzyl-3-amino-piperidine is treated with Boc anhydride in the presence of a base to form (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

- Debenzylation is achieved by catalytic hydrogenation using 10% Pd/C in ethanol under hydrogen atmosphere (1 atm) at room temperature for 14 hours, yielding tert-butyl 3-piperidinylcarbamate with yields up to 91%.

Alternative Chemical Routes

- Hydrazine hydrate treatment of (R)-methyl 1-benzylpiperidine-3-carboxylate forms the corresponding carbohydrazide.

- Subsequent diazotization with sodium nitrate under acidic conditions yields (R)-4-benzylpiperidin-3-amine.

- Boc protection and catalytic debenzylation follow to afford the target compound.

Crystallization and Purification

After synthesis, the product is often isolated by crystallization from aqueous sodium hydroxide solutions or organic solvents such as ethyl acetate, followed by washing and drying to obtain high-purity white crystalline solids.

Comparative Data Table of Key Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzyl-3-pyridone to N-benzyl-3-hydroxypiperidine | Sodium borohydride, ethanol, 0 °C | 80 | High purity (>98%), mild conditions |

| Boc Protection | Di-tert-butyl dicarbonate, Pd-C, H2, ethanol | 73.8-91 | Efficient Boc installation |

| Oxidation to N-Boc-3-piperidone | DMSO, oxalyl chloride, organic base | >42 | Shorter route, easier purification |

| Transaminase-catalyzed amination | ω-Transaminase, PLP, isopropylamine, THF, pH 8, 50 °C | 90.9 | High enantioselectivity (ee 99%) |

| Debenzylation | Pd/C, H2, ethanol, room temperature | 91 | Clean removal of benzyl protecting group |

Research Findings and Advantages

- The enzymatic transamination method provides excellent stereochemical control, which is critical for pharmaceutical applications requiring enantiomerically pure intermediates.

- The use of Boc protection stabilizes the amino group during subsequent transformations and facilitates purification.

- Catalytic hydrogenation for debenzylation is mild and efficient, preserving the Boc group and minimizing side reactions.

- The synthetic routes have been optimized to reduce the number of steps, improve yields, and lower production costs and environmental impact by minimizing hazardous reagents and waste.

- Crystallization techniques ensure high purity and facilitate isolation of the final product in a form suitable for further synthetic use.

Chemical Reactions Analysis

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Common reagents and conditions for these reactions include organic solvents such as methanol, ethanol, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions . The benzyl group provides additional stability and lipophilicity, enhancing the compound’s ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between 1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid and analogous compounds:

Key Comparative Insights

Functional Group Modifications

- Dual Protection (Boc + Cbz): Compounds like trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid exhibit superior stability in multi-step syntheses but require harsh deprotection conditions (e.g., H₂/Pd for Cbz removal) .

- Trifluoromethyl Groups : The introduction of a CF₃ group (e.g., in 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic acid) enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) and target affinity due to electron-withdrawing effects .

Stereochemical Effects

- Cis vs. Trans Isomers: The trans-configuration in analogs like trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid reduces steric hindrance during peptide coupling, achieving yields >85% compared to ~60% for cis-isomers .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 334.41 | 2.1 | 0.5 (DMSO) |

| N-Cbz-4-Piperidinecarboxylic acid | 263.29 | 0.8 | 2.3 (Water) |

| 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid | 401.42 | 3.5 | 0.2 (Ethanol) |

Biological Activity

1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Boc-protection of the amine group followed by the introduction of the benzyl group at the nitrogen position. The carboxylic acid functionality is crucial for its biological activity, particularly in interactions with target proteins.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Boc-amino-piperidine + Benzyl bromide | Base, solvent | High |

| 2 | Resulting amine + Carboxylic acid derivative | Acidic conditions | Moderate |

Anticancer Properties

Recent studies have indicated that compounds containing piperidine moieties, including this compound, exhibit significant anticancer activity. For instance, derivatives have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and inhibition of critical signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests potential therapeutic applications in treating cognitive decline .

Antimicrobial Activity

Preliminary structure-activity relationship (SAR) studies have shown that modifications in the piperidine structure can enhance antimicrobial efficacy against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, this compound was found to induce apoptosis in FaDu cells more effectively than traditional chemotherapeutics like bleomycin. The study utilized flow cytometry to assess cell viability and apoptosis markers .

Case Study 2: Neuroprotection

Another investigation focused on the compound's effect on AChE inhibition. In vitro assays demonstrated that it significantly reduced AChE activity, leading to increased acetylcholine levels in neuronal cultures. This suggests a potential role in enhancing cognitive function and memory retention .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Cancer Cells: Induces apoptosis through mitochondrial pathways and inhibits NF-κB signaling.

- Neuronal Cells: Inhibits cholinesterase enzymes, thus increasing neurotransmitter availability.

- Bacterial Cells: Disrupts cell wall synthesis through competitive inhibition of essential enzymes.

Q & A

Q. What strategies resolve inconsistencies in chromatographic retention times during purity analysis?

- Methodological Guidance :

- Standardize mobile phase pH and column temperature to reduce variability .

- Compare retention data against a certified reference standard, if available .

Synthesis and Purification Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.